(5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 13788-26-6
Cat. No.: VC16286208
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13788-26-6 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-18(2)13-7-5-12(6-8-13)10-15-16(20)19(17(22)23-15)11-14-4-3-9-21-14/h3-10H,11H2,1-2H3/b15-10- |
| Standard InChI Key | VXQGBGAKYBGKCS-GDNBJRDFSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Introduction
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of the thiazolidinone class, characterized by a thiazolidine ring fused with a furan moiety and a dimethylaminobenzylidene group. This compound is of interest in medicinal chemistry due to its unique chemical structure, which includes a thioxo group (C=S), contributing to its potential biological activities.
Synthesis and Modification
The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves modifying the thiazolidinone scaffold to incorporate the furan and dimethylaminobenzylidene groups. These modifications are crucial for optimizing the compound's biological activity.
Biological Activities
While specific biological activities of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one have not been extensively documented, compounds with similar structures exhibit a range of activities, including antimicrobial, anticancer, and antioxidant effects . The presence of a thioxo group and the specific substituents can enhance these activities.
| Biological Activity | Related Compounds |
|---|---|
| Antimicrobial | Thiazolidin-4-ones with similar substituents |
| Anticancer | Thiazolidin-4-ones with aryl substitutions |
| Antioxidant | Thiazolidin-4-ones with electron-withdrawing groups |
Research Findings and Future Directions
Research on thiazolidin-4-ones highlights their potential as scaffolds for drug development due to their diverse biological activities . For (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, empirical testing is necessary to establish its efficacy and mechanism of action. Interaction studies with biological targets will be crucial for understanding its therapeutic potential.
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